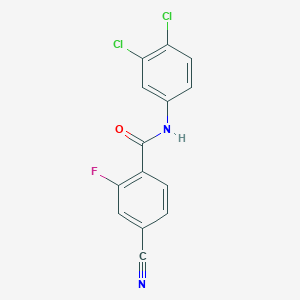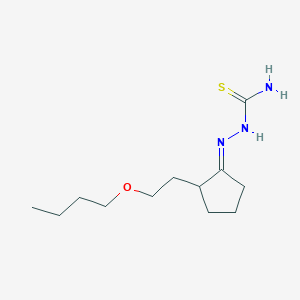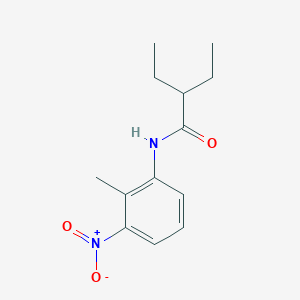![molecular formula C16H16N2O2S B5757153 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 428448-12-8](/img/structure/B5757153.png)
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which plays a critical role in regulating cell growth, differentiation, and immune response.
Wirkmechanismus
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide exerts its pharmacological effects by inhibiting the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors and plays a critical role in regulating cell growth, differentiation, and immune response. This compound specifically inhibits the JAK2 and JAK3 isoforms, which are involved in the activation of STAT proteins. By inhibiting this pathway, this compound reduces the activity of downstream effectors, including cell cycle regulators, anti-apoptotic proteins, and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound suppresses the immune response by reducing the production of pro-inflammatory cytokines and inhibiting T cell activation. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its small size, low toxicity, and high specificity for the JAK/STAT signaling pathway. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT signaling pathway. Another area of interest is the investigation of the role of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the potential use of this compound as a therapeutic agent in combination with other drugs is an area of ongoing research.
Synthesemethoden
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with 4-methylphenylamine to form 4-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide, which is subsequently reacted with 4-methylphenylisocyanate to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In autoimmune disorders, this compound has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-3-7-13(8-4-11)17-16(21)18-15(19)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXSESCQCPBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358216 |
Source


|
| Record name | 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428448-12-8 |
Source


|
| Record name | 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
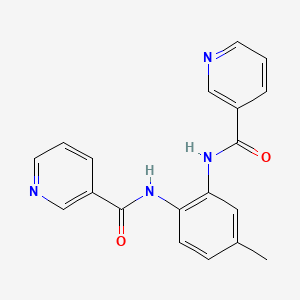
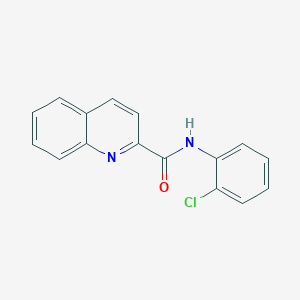
![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
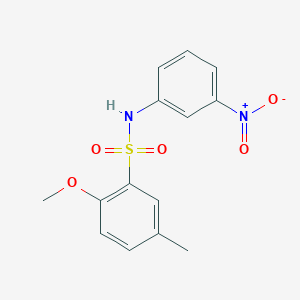
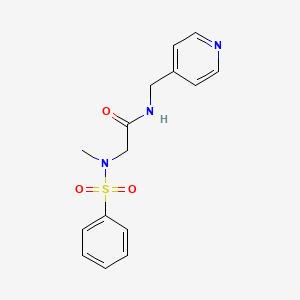
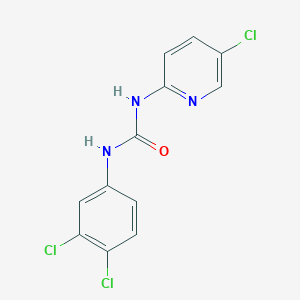
![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)
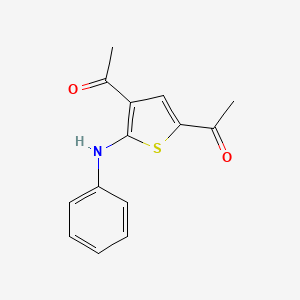
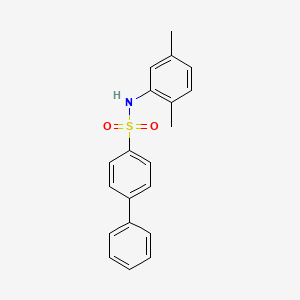
![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
